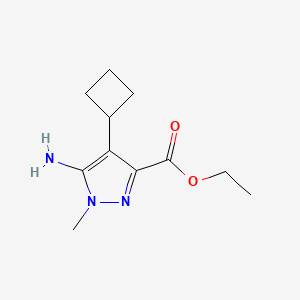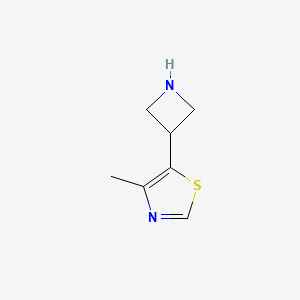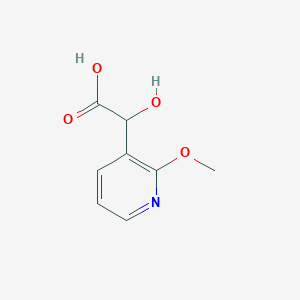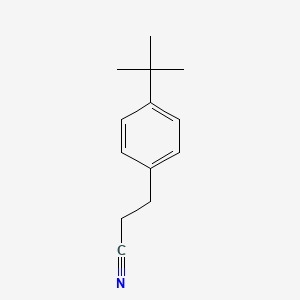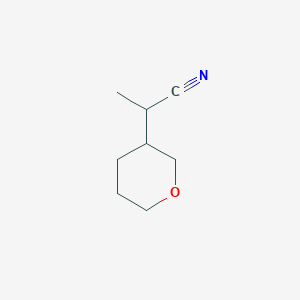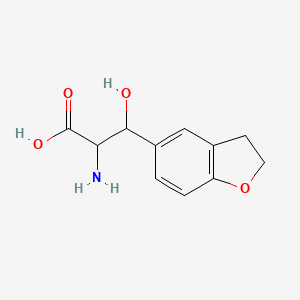
Methyl (S)-3-amino-3-cyclopentylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-amino-3-cyclopentylpropanoate is an organic compound with a unique structure that includes a cyclopentyl ring, an amino group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-cyclopentylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone, which is reacted with a suitable amine to introduce the amino group.
Formation of the Intermediate: The intermediate product is then subjected to esterification using methanol and an acid catalyst to form the methyl ester group.
Final Product: The final step involves purification and isolation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-3-amino-3-cyclopentylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (S)-3-amino-3-cyclopentylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl (S)-3-amino-3-cyclopentylpropanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentyl ring provides structural stability, while the ester group can undergo hydrolysis, releasing the active amine.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-3-amino-3-cyclohexylpropanoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Ethyl (S)-3-amino-3-cyclopentylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-cyclopentylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 |
Clave InChI |
DBVNXOZIQQNAJE-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C1CCCC1)N |
SMILES canónico |
COC(=O)CC(C1CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


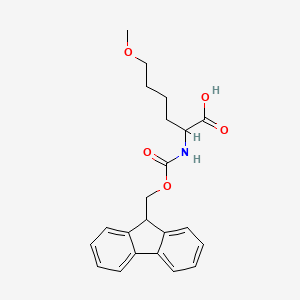
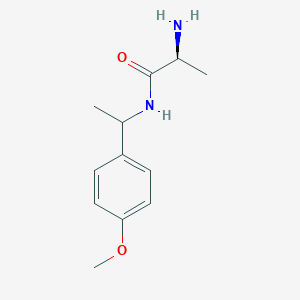
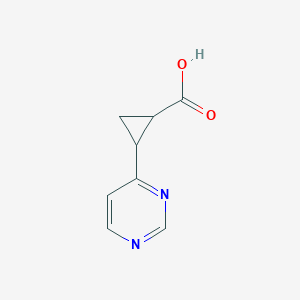

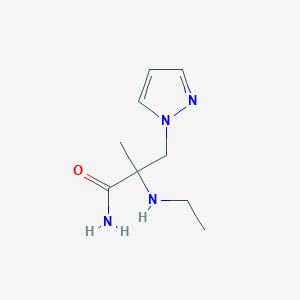
![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
